

# Therapeutic Potential of Targeting EP300/CREBBP: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | Ep300/CREBBP-IN-2 |           |
| Cat. No.:            | B15140443         | Get Quote |

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The homologous histone acetyltransferases (HATs) E1A binding protein p300 (EP300) and CREB-binding protein (CREBBP) have emerged as critical regulators of gene expression and cellular function, making them compelling targets for therapeutic intervention in a range of diseases, most notably cancer. This technical guide provides a comprehensive overview of the therapeutic potential of targeting EP300/CREBBP, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

# **Core Functions and Rationale for Targeting**

EP300 and CREBBP are transcriptional co-activators that play a pivotal role in chromatin remodeling by acetylating histone and non-histone proteins.[1][2][3] This acetylation neutralizes the positive charge of lysine residues on histones, leading to a more open chromatin structure that facilitates gene transcription.[3] Dysregulation of EP300/CREBBP activity is implicated in the pathogenesis of various malignancies, including hematological cancers and solid tumors, where they often act as co-activators for key oncogenic transcription factors such as MYC, IRF4, and the androgen receptor (AR).[4][5][6] Consequently, inhibiting the function of EP300/CREBBP presents a promising strategy to disrupt these oncogenic signaling networks.

# **Therapeutic Modalities**



Several strategies are being explored to therapeutically target EP300/CREBBP, including:

- Histone Acetyltransferase (HAT) Inhibitors: These small molecules directly inhibit the catalytic activity of the HAT domain, preventing the acetylation of downstream targets.
- Bromodomain Inhibitors: EP300 and CREBBP contain a bromodomain that recognizes and binds to acetylated lysine residues, a key step in their recruitment to chromatin. Inhibitors targeting this domain disrupt their localization and function.
- Dual Inhibitors: Some compounds have been developed to inhibit both the HAT and bromodomain functions of EP300/CREBBP, or to dually target EP300/CREBBP and other epigenetic regulators like BET proteins.[2][7][8]
- Selective Degraders: Utilizing technologies like Proteolysis Targeting Chimeras (PROTACs), selective degradation of EP300 is being investigated as a therapeutic approach with the potential for improved tolerability compared to dual inhibitors.[3][5]
- HAT Activators: In cancers characterized by monoallelic loss-of-function mutations in CREBBP or EP300, activating the remaining wild-type allele with small molecules is a novel therapeutic strategy.[6][9][10]

# **Quantitative Data on EP300/CREBBP Modulators**

The following tables summarize key quantitative data for various EP300/CREBBP inhibitors and activators based on preclinical and clinical studies.

Table 1: In Vitro Potency of EP300/CREBBP HAT Inhibitors



| Compound     | Target                                         | Assay<br>Condition                             | IC50 (nM) | Reference |
|--------------|------------------------------------------------|------------------------------------------------|-----------|-----------|
| A-485        | p300                                           | Biochemical HAT assay                          | 9.8       | [11]      |
| СВР          | Biochemical HAT assay                          | 2.6                                            | [11]      |           |
| EP300/CREBBP | Biochemical HAT<br>assay (50 nM<br>Acetyl-CoA) | 44.8                                           | [4]       | _         |
| EP300/CREBBP | Biochemical HAT<br>assay (5 μΜ<br>Acetyl-CoA)  | 1300                                           | [1][4]    |           |
| iP300w       | EP300/CREBBP                                   | Biochemical HAT<br>assay (50 nM<br>Acetyl-CoA) | 15.8      | [1][4]    |
| CPI-1612     | EP300/CREBBP                                   | Biochemical HAT<br>assay (50 nM<br>Acetyl-CoA) | 10.7      | [4]       |

Table 2: Preclinical and Clinical Profile of Selected EP300/CREBBP-Targeted Agents



| Compound                 | Modality                                                | Key<br>Preclinical<br>Findings                                                                                                   | Clinical<br>Trial<br>Identifier (if<br>applicable) | Disease<br>Indication(s                                                                  | Reference                            |
|--------------------------|---------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------|------------------------------------------------------------------------------------------|--------------------------------------|
| Pocenbrodib<br>(FT-7051) | CBP/p300<br>inhibitor                                   | Encouraging safety and pharmacokin etic data in mCRPC models.                                                                    | NCT0678563<br>6,<br>NCT0457576<br>6                | Metastatic Castration- Resistant Prostate Cancer (mCRPC)                                 | [12][13]                             |
| CCS1477<br>(Inobrodib)   | p300/CBP<br>bromodomain<br>inhibitor                    | Potent anti-<br>tumor activity<br>in multiple<br>myeloma cell<br>lines,<br>synergistic<br>with<br>pomalidomid<br>e.              | NCT0406859<br>7,<br>NCT0356865<br>6                | Multiple Myeloma, Non-Hodgkin Lymphoma, AML, High- Risk MDS, mCRPC, Breast Cancer, NSCLC | [14][15][16]<br>[17][18][19]<br>[20] |
| EP31670<br>(NEO2734)     | Dual<br>p300/CBP<br>and BET<br>bromodomain<br>inhibitor | IC50 <30 nM for both targets. Induces differentiation and G1-phase cell cycle arrest. Inhibits tumor growth in xenograft models. | N/A                                                | Prostate Cancer, NUT Midline Carcinoma, Hematologica I Malignancies                      | [2][7][8][21]<br>[22]                |
| YF2                      | HAT Activator                                           | Binds to the<br>bromo/RING<br>domains of                                                                                         | N/A                                                | Germinal Center- Derived B-                                                              | [6][9][10][23]                       |



|                                 |                     | CREBBP/p30 0, increasing auto- acetylation and activation. Selectively cytotoxic in HAT-mutated lymphoma                                                        | Cell<br>Lymphoma                                     |        |
|---------------------------------|---------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------|--------|
| EP300<br>Selective<br>Degraders | Protein<br>Degrader | cell lines.  Potent and selective degradation of EP300 with anti-tumor activity in prostate and hematological malignancy models. No observed thrombocytop enia. | Prostate<br>Cancer,<br>Multiple<br>Myeloma,<br>DLBCL | [3][5] |

# **Signaling Pathways and Mechanisms of Action**

Targeting EP300/CREBBP can disrupt multiple oncogenic signaling pathways. The diagrams below, generated using the DOT language, illustrate key mechanisms.





Click to download full resolution via product page

Caption: Mechanism of EP300/CREBBP in driving oncogene expression and points of therapeutic intervention.





Click to download full resolution via product page

Caption: Role of EP300/CREBBP in Androgen Receptor (AR) signaling in prostate cancer.

# **Experimental Protocols**

This section provides an overview of key experimental methodologies for evaluating EP300/CREBBP-targeted therapies.

# In Vitro Histone Acetyltransferase (HAT) Assay



Objective: To determine the in vitro potency of a compound to inhibit the enzymatic activity of EP300 or CREBBP.

#### Methodology:

- Reagents and Materials: Recombinant human EP300 or CREBBP enzyme, histone H3 or H4 peptide substrate, Acetyl-Coenzyme A (Acetyl-CoA, can be radiolabeled or unlabeled depending on the detection method), HAT assay buffer, test compound, and a detection system (e.g., radiometric, colorimetric, or fluorometric).[24][25][26][27]
- Assay Procedure:
  - Prepare a reaction mixture containing the HAT enzyme, histone peptide substrate, and HAT assay buffer in a 96-well plate.
  - Add serial dilutions of the test compound or vehicle control to the wells.
  - Initiate the reaction by adding Acetyl-CoA.
  - Incubate the plate at 30-37°C for a defined period (e.g., 1 hour).
  - Stop the reaction.
  - Detect the level of histone acetylation. For radiometric assays, this involves capturing the radiolabeled acetylated peptides on a filter and measuring radioactivity. For colorimetric or fluorometric assays, the production of Coenzyme A (CoA) is coupled to a detectable signal.[24][26][27]
- Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a doseresponse curve.

# **Cellular Thermal Shift Assay (CETSA)**

Objective: To confirm target engagement of a compound with EP300 or CREBBP in a cellular context.[28][29][30][31]

#### Methodology:



- Cell Culture and Treatment:
  - Culture cells of interest to a suitable confluency.
  - Treat the cells with the test compound or vehicle control for a specified duration.
- Thermal Challenge:
  - Aliquot the cell suspension into PCR tubes or a 96-well plate.
  - Heat the samples across a range of temperatures for a short period (e.g., 3 minutes).
- Cell Lysis and Protein Quantification:
  - Lyse the cells to release soluble proteins.
  - Separate the soluble fraction from the aggregated, denatured proteins by centrifugation.
  - Quantify the amount of soluble EP300 or CREBBP in the supernatant using methods such as Western blotting, ELISA, or mass spectrometry.[29][32]
- Data Analysis: Plot the amount of soluble target protein as a function of temperature for both
  the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher
  temperature in the presence of the compound indicates target stabilization and engagement.

# Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

Objective: To identify the genome-wide localization of EP300/CREBBP and the impact of inhibitors on histone acetylation marks (e.g., H3K27ac).[33][34][35][36][37]

#### Methodology:

- Cell Culture and Crosslinking:
  - Culture cells and treat with the test compound or vehicle.
  - Crosslink protein-DNA complexes using formaldehyde.



- Chromatin Preparation:
  - Lyse the cells and isolate the nuclei.
  - Shear the chromatin into small fragments (typically 200-500 bp) using sonication or enzymatic digestion.
- Immunoprecipitation:
  - Incubate the sheared chromatin with an antibody specific for EP300, CREBBP, or a histone mark of interest (e.g., H3K27ac).
  - Capture the antibody-chromatin complexes using protein A/G beads.
  - Wash the beads to remove non-specific binding.
- DNA Purification and Sequencing:
  - Reverse the crosslinks and purify the immunoprecipitated DNA.
  - Prepare a sequencing library from the purified DNA.
  - Perform high-throughput sequencing.
- Data Analysis:
  - Align the sequencing reads to a reference genome.
  - Identify regions of enrichment (peaks) for the protein or histone mark of interest.
  - Compare the peak profiles between compound-treated and vehicle-treated samples to assess the effect of the inhibitor on chromatin binding and histone acetylation.

# In Vivo Xenograft Models

Objective: To evaluate the anti-tumor efficacy of an EP300/CREBBP-targeted agent in a living organism.

Methodology:



- Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG).
- Tumor Implantation:
  - Subcutaneously inject a suspension of cancer cells into the flank of the mice.
  - Allow the tumors to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Treatment:
  - Randomize the mice into treatment and control groups.
  - Administer the test compound (e.g., orally or intraperitoneally) and vehicle control according to a defined schedule and dose.
- Efficacy Assessment:
  - Measure tumor volume regularly using calipers.
  - Monitor the body weight of the mice as an indicator of toxicity.
  - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker assessment).
- Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the anti-tumor efficacy of the compound.

# Conclusion

The targeting of EP300 and CREBBP represents a promising therapeutic avenue for a variety of cancers and potentially other diseases. The development of potent and selective inhibitors, degraders, and activators is rapidly advancing, with several agents now in clinical trials. A thorough understanding of the underlying biology, coupled with robust preclinical and clinical evaluation using the methodologies outlined in this guide, will be crucial for the successful translation of these novel therapies into clinical practice.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Comparative Analysis of Drug-like EP300/CREBBP Acetyltransferase Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of the dual BET and CBP/EP300 inhibitor NEO2734 PMC [pmc.ncbi.nlm.nih.gov]
- 3. Foghorn Therapeutics Presents New Preclinical Data on [globenewswire.com]
- 4. Comparative analysis of drug-like EP300/CREBBP acetyltransferase inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 5. Foghorn Therapeutics Presents New Preclinical Data on Potential First-in-Class BRM Selective Inhibitor FHD-909 and Selective CBP and Selective EP300 Degrader Oncology Programs - BioSpace [biospace.com]
- 6. Targeting Monoallelic CREBBP / EP300 Mutations in Germinal Center-Derived B-Cell Lymphoma with a First-in-Class Histone Acetyltransferase Activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Targeting Monoallelic CREBBP / EP300 Mutations in Germinal Center-Derived B-Cell Lymphoma with a First-in-Class Histone Acetyltransferase Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. urologytimes.com [urologytimes.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. P863: AN OPEN-LABEL PHASE I/IIA STUDY TO EVALUATE THE SAFETY AND EFFICACY OF CCS1477 AS MONOTHERAPY AND IN COMBINATION WITH

## Foundational & Exploratory





# POMALIDOMIDE/DEXAMETHASONE IN RELAPSED/REFRACTORY MULTIPLE MYELOMA - PMC [pmc.ncbi.nlm.nih.gov]

- 16. myeloma.org [myeloma.org]
- 17. cellcentric.com [cellcentric.com]
- 18. researchgate.net [researchgate.net]
- 19. cellcentric.com [cellcentric.com]
- 20. mdpi.com [mdpi.com]
- 21. Facebook [cancer.gov]
- 22. embopress.org [embopress.org]
- 23. researchgate.net [researchgate.net]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. In vitro activity assays for MYST histone acetyltransferases and adaptation for high-throughput inhibitor screening PMC [pmc.ncbi.nlm.nih.gov]
- 26. abcam.com [abcam.com]
- 27. 3hbiomedical.com [3hbiomedical.com]
- 28. Screening for Target Engagement using the Cellular Thermal Shift Assay CETSA -Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement PMC [pmc.ncbi.nlm.nih.gov]
- 30. drugtargetreview.com [drugtargetreview.com]
- 31. Cellular Thermal Shift Assay (CETSA) for target engagement, screening or medicinal chemistry [zenodo.org]
- 32. researchgate.net [researchgate.net]
- 33. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. Histone ChIP-seq Data Standards and Processing Pipeline ENCODE [encodeproject.org]
- 36. youtube.com [youtube.com]
- 37. Histone Native Chromatin Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]



To cite this document: BenchChem. [Therapeutic Potential of Targeting EP300/CREBBP: A
Technical Guide for Drug Development]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15140443#therapeutic-potential-of-targeting-ep300-crebbp]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com